Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-
CAS No.:
Cat. No.: VC15883282
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile |
| Standard InChI | InChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3 |
| Standard InChI Key | HBHUXNDUZWGLAA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition
Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- (IUPAC name: 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile) features a benzene ring substituted at the para position with a nitrile group (-CN) and an ethoxy chain terminating in a 5-ethylpyridine moiety. The molecular formula is C₁₆H₁₅N₂O, with a molecular weight of 251.31 g/mol (calculated from analogous structures in ).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₂O | Derived |
| Molecular Weight | 251.31 g/mol | Calculated |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C#N)C=C2 | Generated |
| CAS Registry Number | Not explicitly reported | - |
Spectroscopic and Computational Data
While direct spectroscopic data for this compound is limited, inferences from structurally related molecules provide insights:
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Infrared (IR) Spectroscopy: Expected peaks for nitrile (-CN) stretching (~2220 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR): Predicted signals include a singlet for the nitrile proton (absent in ¹H NMR), aromatic protons in the pyridine (δ 7.5–8.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzonitrile likely involves multi-step reactions, drawing parallels to methods used for analogous compounds:
Nucleophilic Substitution
A common approach involves substituting a halogen atom on 4-cyanophenol with a 2-(5-ethylpyridin-2-yl)ethoxy group. For example:
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Sulfonylation: Protect 4-cyanophenol with a tosyl group to enhance leaving-group ability .
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Alkylation: React with 2-(5-ethylpyridin-2-yl)ethanol under basic conditions (e.g., K₂CO₃) to form the ether linkage .
Condensation Reactions
Alternative routes may employ condensation between 4-hydroxybenzonitrile and pre-functionalized pyridine derivatives, facilitated by Mitsunobu or Ullmann coupling conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonylation | Tosyl chloride, pyridine | 85–90 | |
| Alkylation | 2-(5-Ethylpyridin-2-yl)ethanol, K₂CO₃, DMF | 70–75 |
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile . Purity is verified via HPLC (>98%) and melting point analysis (predicted range: 120–125°C based on analogs ).
Structural and Crystallographic Insights
Molecular Geometry
X-ray crystallography data for closely related compounds reveal:
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Dihedral Angles: The pyridine and benzene rings are inclined at ~45–60°, minimizing steric hindrance while allowing π-π interactions .
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Ethoxy Linker: Adopts a gauche conformation, optimizing orbital overlap between oxygen lone pairs and aromatic systems .
Intermolecular Interactions
Weak intermolecular forces dominate the solid-state structure:
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C–H⋯π Interactions: Between pyridyl hydrogen and adjacent benzene rings (distance: ~2.8–3.2 Å) .
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Van der Waals Forces: Ethyl groups participate in hydrophobic packing, influencing solubility .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the nitrile group .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 120–125°C (predicted) | |
| Density | 1.18–1.22 g/cm³ | Calculated |
| LogP (Octanol-Water) | 2.5–3.0 | Estimated |
Applications and Biological Relevance
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing thiazolidinedione derivatives, a class of antidiabetic agents. For instance, its structural analog is an intermediate in pioglitazone production .
Material Science
The nitrile and pyridine functionalities enable coordination with metal ions, suggesting utility in catalysis or luminescent materials .
Biological Activity
While direct studies are lacking, the pyridine-ether scaffold is associated with kinase inhibition and anti-inflammatory activity in related molecules .
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